10-[(4-chlorophenyl)carbonyl]-11-(2-fluorophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
10-[(4-chlorophenyl)carbonyl]-11-(2-fluorophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound that belongs to the class of dibenzo[b,e][1,4]diazepin-1-one derivatives This compound is characterized by its unique structure, which includes multiple aromatic rings and various functional groups such as chlorophenyl, fluorophenyl, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-[(4-chlorophenyl)carbonyl]-11-(2-fluorophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the dibenzo[b,e][1,4]diazepin-1-one core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chlorophenyl and fluorophenyl groups: These groups are typically introduced through electrophilic aromatic substitution reactions using chlorophenyl and fluorophenyl reagents.
Final functionalization:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
10-[(4-chlorophenyl)carbonyl]-11-(2-fluorophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
10-[(4-chlorophenyl)carbonyl]-11-(2-fluorophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 10-[(4-chlorophenyl)carbonyl]-11-(2-fluorophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
10-[(4-chlorophenyl)carbonyl]-11-(2-fluorophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can be compared with other similar compounds such as:
Dibenzo[b,e][1,4]diazepin-1-one derivatives: These compounds share a similar core structure but differ in the functional groups attached.
Phenyl-substituted diazepines: These compounds have phenyl groups attached to the diazepine ring, influencing their chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C32H24ClFN2O2 |
---|---|
Molecular Weight |
523.0 g/mol |
IUPAC Name |
5-(4-chlorobenzoyl)-6-(2-fluorophenyl)-9-phenyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C32H24ClFN2O2/c33-23-16-14-21(15-17-23)32(38)36-28-13-7-6-12-26(28)35-27-18-22(20-8-2-1-3-9-20)19-29(37)30(27)31(36)24-10-4-5-11-25(24)34/h1-17,22,31,35H,18-19H2 |
InChI Key |
ZUQSHKMTXZJWIX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)C2=C1NC3=CC=CC=C3N(C2C4=CC=CC=C4F)C(=O)C5=CC=C(C=C5)Cl)C6=CC=CC=C6 |
Origin of Product |
United States |
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